molecular formula C18H19N3OS B11763163 4-Phenethyl-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

4-Phenethyl-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11763163
M. Wt: 325.4 g/mol
InChI Key: KELBQVGLPTWNRE-UHFFFAOYSA-N
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Description

4-Phenethyl-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenethyl-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenethyl Group: This step may involve the use of phenethyl halides in the presence of a base.

    Attachment of the o-Tolyloxy Methyl Group: This can be done through nucleophilic substitution reactions using o-tolyloxy methyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenethyl and o-tolyloxy methyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halides and bases are commonly used for nucleophilic substitution reactions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigation as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Phenethyl-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which could be part of its mechanism in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Phenethyl-4H-1,2,4-triazole-3-thiol: Lacks the o-tolyloxy methyl group.

    5-((o-Tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol: Lacks the phenethyl group.

    4-Phenethyl-5-methyl-4H-1,2,4-triazole-3-thiol: Has a methyl group instead of the o-tolyloxy methyl group.

Uniqueness

The presence of both the phenethyl and o-tolyloxy methyl groups in 4-Phenethyl-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol makes it unique, potentially offering a combination of properties not found in the similar compounds listed above.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

3-[(2-methylphenoxy)methyl]-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H19N3OS/c1-14-7-5-6-10-16(14)22-13-17-19-20-18(23)21(17)12-11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,20,23)

InChI Key

KELBQVGLPTWNRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NNC(=S)N2CCC3=CC=CC=C3

Origin of Product

United States

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